B1192101 4SC-205

4SC-205

Cat. No. B1192101
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor 4SC-205 selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.

Scientific Research Applications

1. Antitumor Activity

4SC-205 is a potent small molecule inhibitor of the kinesin spindle protein Eg5, displaying broad anti-tumor activity both in vitro and in vivo. It is the only oral Eg5 inhibitor at the clinical stage, allowing for flexible dosing to determine an optimal therapeutic window. This feature has been explored in a first-in-human study involving patients with solid tumors (Mross et al., 2014).

2. Clinical Dosing Scheme for Cancer Therapy

The clinical evaluation of a continuous dosing scheme of 4SC-205 addresses challenges in cancer therapy, particularly the need for continuous exposure at the target site due to the timely restricted event of mitosis and the long doubling times of human solid tumors. This study demonstrates the drug's potential in overcoming the proliferation rate paradox in cancer treatment (Mross et al., 2015).

3. Use in Drug Discovery Partnerships

4SC has engaged in research partnerships for drug discovery, utilizing its proprietary virtual high-throughput screening technology, 4Scan. This technology aids in identifying new active compounds that bind to specific targets, demonstrating 4SC-205's role in advancing drug discovery processes (International Journal of Pharmaceutical Medicine, 2012).

4. Epigenetic Modulation in Cancer Treatment

The small molecule epigenetic modulator 4SC-202, related to 4SC-205, has been investigated for its potential as a cancer therapeutic or adjuvant in Triple Negative Breast Cancer (TNBC). This study highlights the broader applicability of 4SC's compounds in cancer treatment, focusing on epigenetic modulation (Zylla et al., 2022).

properties

Product Name

4SC-205

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4SC205;  4SC 205;  4SC-205

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.